molecular formula C38H46NOPS B14749782 [S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B14749782
M. Wt: 595.8 g/mol
InChI Key: OGGSROVWKWCEQW-OFGIETDASA-N
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Description

This compound (MW: 581.8, C₃₇H₄₄NOPS) is a chiral sulfinamide derivative featuring a diphenylphosphino group, a 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalenyl moiety, and a propanesulfinamide backbone. The compound is synthesized as an off-white to light yellow powder with 95% purity, suitable for laboratory use in specialized reactions or ligand design .

Properties

Molecular Formula

C38H46NOPS

Molecular Weight

595.8 g/mol

IUPAC Name

(R)-N-[(S)-(2-diphenylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C38H46NOPS/c1-36(2,3)42(40)39(8)35(28-23-24-32-33(27-28)38(6,7)26-25-37(32,4)5)31-21-15-16-22-34(31)41(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h9-24,27,35H,25-26H2,1-8H3/t35-,42+/m0/s1

InChI Key

OGGSROVWKWCEQW-OFGIETDASA-N

Isomeric SMILES

CC1(CCC(C2=C1C=CC(=C2)[C@@H](C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)N(C)[S@](=O)C(C)(C)C)(C)C)C

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)N(C)S(=O)C(C)(C)C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(diphenylphosphino)phenyl derivatives with tetrahydro-5,5,8,8-tetramethyl-2-naphthalenylmethyl intermediates under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

[S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products

Scientific Research Applications

[S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal centers in coordination complexes, influencing the reactivity and selectivity of catalytic processes. Additionally, its interaction with biological molecules can modulate various biochemical pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its phosphine-sulfinamide hybrid structure , combining a bulky, lipophilic tetrahydronaphthalenyl group with a stereochemically defined sulfinamide. This contrasts with similar compounds:

  • : A sulfonamide derivative with a naphthalenyl-methyl group but lacks the phosphine moiety, reducing its utility in metal-catalyzed reactions .
  • : A structural analog with dicyclohexylphosphino instead of diphenylphosphino, altering steric bulk and electronic properties for catalytic applications .
  • : Retinoid analogs (e.g., TTAB, TTNN) share the tetramethyl-tetrahydronaphthalenyl group but replace sulfinamide with carboxylic acid, targeting retinoid receptors instead of catalytic roles .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility (Predicted) Purity
Target Compound 581.8 Diphenylphosphino, sulfinamide Low (lipophilic) 95%
Compound ~450 (estimated) Sulfonamide, methoxyphenyl Moderate 99%
TTAB () 352.4 Carboxylic acid, tetrahydronaphthalenyl High (polar) N/A

Key Observations :

  • The sulfonamide in offers better solubility but lacks catalytic versatility .

Stereochemical Control

  • The compound’s [S(R)] and (S) configurations demand precise chiral auxiliaries or catalysts, similar to the 99% enantiomeric excess achieved in ’s sulfonamide .
  • In contrast, ’s analog uses a dicyclohexylphosphino group, which may simplify synthesis due to reduced steric hindrance compared to diphenylphosphino .

Bioactivity Insights

  • While direct bioactivity data for the target compound is unavailable, molecular networking () and bioactivity clustering () suggest compounds with similar fragmentation patterns (e.g., tetrahydronaphthalenyl cores) may share modes of action .

Computational and Spectral Comparisons

Structural Similarity Metrics

  • Tanimoto and Dice coefficients () could quantify similarity between the target and analogs like ’s compound, focusing on phosphine and sulfinamide motifs .

Spectral Data

  • 1H NMR: The target’s aromatic protons (e.g., diphenylphosphino phenyl groups) would show distinct shifts (δ 7.3–7.5 ppm), differing from ’s piperidinyl-propionamide (δ 7.0–7.4 ppm) .
  • 31P NMR: A unique singlet near δ 20–30 ppm would confirm the phosphine group, absent in sulfonamide or retinoid analogs .

Biological Activity

The compound [S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a complex molecular structure with potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₃₈H₄₆NOPS
  • Molecular Weight : 595.83 g/mol
  • CAS Number : 26226671

The biological activity of this compound can be attributed to its structural components which include:

  • The diphenylphosphino moiety that may facilitate interactions with metal catalysts in various reactions.
  • The tetrahydro-naphthalene structure which is known for its hydrophobic properties and potential to interact with biological membranes.
  • The sulfinamide group which may contribute to the compound's pharmacological effects by acting as a bioisostere for sulfonamides.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Antitumor Activity : Several studies have highlighted the potential of biphenyl derivatives in cancer treatment due to their ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
  • Antimicrobial Properties : Compounds containing phosphine ligands have shown promise in antimicrobial applications. Their ability to form coordination complexes can enhance their efficacy against bacterial strains .
  • Anti-inflammatory Effects : Similar compounds have been documented for their anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study investigated the antitumor effects of phosphine-containing compounds on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The compound's efficacy was compared against standard chemotherapeutics and showed promising results in vitro.

Case Study 2: Antimicrobial Activity

In a comparative study examining the antimicrobial activity of various biphenyl derivatives, [S(R)] compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing effective concentrations that warrant further investigation into its mechanism of action.

Data Tables

Biological ActivityCompound TypeEfficacy LevelReference
AntitumorBiphenyl DerivativeHigh
AntimicrobialPhosphine ComplexModerate
Anti-inflammatorySulfinamide AnalogHigh

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